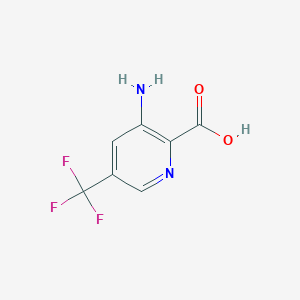

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Descripción general

Descripción

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H5F3N2O2 and its molecular weight is 206.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction . This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .

Biochemical Pathways

Similar compounds have been involved in various biochemical reactions, including carbon–carbon bond-forming reactions .

Result of Action

Similar compounds have been known to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Actividad Biológica

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance the biological properties of organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Kinase Activity : This compound has been shown to inhibit the activity of specific kinases involved in inflammatory pathways, which may have implications for treating autoimmune diseases and cancer .

- Modulation of CFTR Function : Research indicates that pyridine derivatives can restore or enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR), making this compound a candidate for treating cystic fibrosis and related respiratory conditions .

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity, potentially through mechanisms that disrupt bacterial cell walls or interfere with metabolic pathways .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of Inflammatory Pathways

A study demonstrated that this compound effectively inhibited the phosphorylation of IκB, leading to reduced NF-κB activation in synovial cells from rheumatoid arthritis patients. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 2: CFTR Restoration

In vitro studies using cell lines expressing mutant CFTR showed that treatment with this compound restored chloride ion transport, indicating its potential use in cystic fibrosis therapy. The mechanism was linked to enhanced channel gating properties .

Case Study 3: Antimicrobial Efficacy

Research on various derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against Chlamydia species, outperforming traditional antibiotics at lower concentrations. This highlights its potential as a novel antimicrobial agent .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Agents

TFMPCA serves as a crucial building block in the development of new antimicrobial agents. Its unique trifluoromethyl group enhances biological activity, making it a candidate for treating bacterial infections. Research indicates that derivatives of TFMPCA exhibit potent activity against resistant strains of bacteria, which is vital in the context of increasing antibiotic resistance .

Cancer Treatment

Studies have shown that compounds similar to TFMPCA can inhibit the IκB kinase (IKK) complex, which plays a significant role in cancer progression through the NF-κB signaling pathway. Inhibiting this pathway can lead to reduced inflammation and potentially lower tumor growth rates. This application is particularly relevant for cancers associated with chronic inflammation .

Inflammatory Diseases

TFMPCA derivatives are being investigated for their potential use in treating various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The ability to modulate cytokine production through NF-κB inhibition makes these compounds promising candidates for therapeutic development .

Agricultural Applications

Pesticides and Herbicides

The trifluoromethyl group in TFMPCA contributes to its efficacy as an active ingredient in agrochemicals. It has been utilized in the synthesis of herbicides that show improved herbicidal activity against perennial grass weeds compared to traditional compounds. For instance, derivatives have been developed that act as acetyl-CoA carboxylase inhibitors, enhancing their effectiveness in crop protection .

Fungicides

Research indicates that TFMPCA is a degradation product of certain fungicides like fluopyram and fluopicolide. Understanding its behavior and effects on crops is crucial for assessing environmental impact and efficacy. Studies have shown that while it can lead to adverse effects such as leaf epinasty, it also plays a role in the overall effectiveness of fungicide formulations .

Synthesis and Chemical Properties

The synthesis of TFMPCA typically involves various chemical reactions that incorporate the trifluoromethyl group into the pyridine structure. Techniques such as vapor-phase fluorination and chlorination are commonly employed to produce this compound efficiently . The unique properties imparted by the trifluoromethyl group not only enhance biological activity but also influence the compound's stability and solubility, making it suitable for diverse applications.

Case Studies

Propiedades

IUPAC Name |

3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3/h1-2H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROTWSPSBWKNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673517 | |

| Record name | 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214370-77-0 | |

| Record name | 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.